

# In-Depth Technical Guide: N-Benzyldefluoroparoxetine (CAS Number: 105813-39-6)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**N-Benzyldefluoroparoxetine**, with CAS number 105813-39-6, is recognized primarily as a process-related impurity and potential metabolite of Paroxetine, a well-established selective serotonin reuptake inhibitor (SSRI). This technical guide provides a comprehensive overview of the available chemical and physical data for **N-Benzyldefluoroparoxetine**. It is identified in the European Pharmacopoeia (EP) as "Paroxetine Impurity F".[1][2][3] While extensive biological data for this specific compound is not publicly available, this document outlines its relationship to Paroxetine and proposes a logical workflow for its pharmacological characterization based on established methodologies for SSRIs.

# **Chemical and Physical Properties**

**N-Benzyldefluoroparoxetine** is structurally similar to Paroxetine, with the key difference being the absence of a fluorine atom on the phenyl ring and the presence of a benzyl group on the piperidine nitrogen.



| Property          | Value                                                                                                 | Source |
|-------------------|-------------------------------------------------------------------------------------------------------|--------|
| CAS Number        | 105813-39-6                                                                                           | [1]    |
| IUPAC Name        | (3S,4R)-3-((benzo[d][1]<br>[4]dioxol-5-yloxy)methyl)-1-<br>benzyl-4-phenylpiperidine<br>hydrochloride | [1]    |
| Molecular Formula | C26H28CINO3                                                                                           | [1]    |
| Molecular Weight  | 438.0 g/mol                                                                                           | [1]    |
| Synonyms          | Paroxetine EP Impurity F, Paroxetine Related Compound F, N-Benzyl Desfluoro Paroxetine                | [3][5] |
| Appearance        | Not specified in available literature                                                                 |        |
| Solubility        | Not specified in available literature                                                                 | _      |
| Melting Point     | Not specified in available literature                                                                 |        |

# Synthesis and Formulation Synthesis

Detailed, publicly available experimental protocols for the specific synthesis of **N-Benzyldefluoroparoxetine** are scarce. As a known impurity in the synthesis of Paroxetine, its formation is likely a result of side reactions involving starting materials or intermediates.[4][6] A potential synthetic route can be inferred from the general synthesis of Paroxetine, where N-benzylation of a piperidine intermediate could occur.

A generalized synthetic workflow for impurities of this nature often involves:





Click to download full resolution via product page

Caption: Generalized Synthetic Workflow.

# **Availability**

**N-Benzyldefluoroparoxetine** is commercially available as a reference standard for analytical and research purposes from various pharmaceutical chemical suppliers.[1][7] This availability is crucial for the development and validation of analytical methods aimed at detecting and quantifying this impurity in Paroxetine drug substances and products.

# Biological Context and Postulated Mechanism of Action

# **Relationship to Paroxetine**

Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) that exerts its therapeutic effects by blocking the human serotonin transporter (SERT).[8][9] This inhibition leads to an increase in the extracellular concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[8]

Given the structural similarity of **N-Benzyldefluoroparoxetine** to Paroxetine, it is plausible that it may also interact with the serotonin transporter. The presence of the bulky N-benzyl group and the absence of the 4-fluoro substituent on the phenyl ring are significant modifications that would likely alter its binding affinity and selectivity for SERT compared to the parent drug.

# **Postulated Signaling Pathway**

The established signaling pathway for SSRIs like Paroxetine involves the direct inhibition of SERT at the presynaptic neuron. This action prevents the reuptake of serotonin (5-HT) from the synaptic cleft.





Click to download full resolution via product page

Caption: Hypothesized Mechanism of Action.

# Proposed Experimental Protocols for Pharmacological Characterization

While no specific experimental data for **N-Benzyldefluoroparoxetine** is available, a standard battery of in vitro and in vivo assays, typically employed for the characterization of SSRIs, can be proposed to elucidate its pharmacological profile.

# In Vitro Serotonin Transporter (SERT) Binding Assay

Objective: To determine the binding affinity (Ki) of **N-Benzyldefluoroparoxetine** for the human serotonin transporter.

#### Methodology:

 Preparation of Membranes: Human embryonic kidney (HEK293) cells stably expressing the human SERT are cultured and harvested. The cell membranes are prepared by homogenization and centrifugation.



- Radioligand Binding: A constant concentration of a suitable radioligand, such as [³H]-citalopram or [¹2⁵I]RTI-55, is incubated with the cell membranes in the presence of varying concentrations of **N-Benzyldefluoroparoxetine**.[9]
- Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The concentration of **N-Benzyldefluoroparoxetine** that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

# In Vitro Serotonin Reuptake Inhibition Assay

Objective: To determine the functional potency (IC50) of **N-Benzyldefluoroparoxetine** in inhibiting serotonin reuptake.

#### Methodology:

- Cell Culture: HEK293 cells expressing human SERT are seeded in microplates.
- Pre-incubation: The cells are pre-incubated with varying concentrations of N-Benzyldefluoroparoxetine.
- Serotonin Uptake: [3H]-Serotonin is added to the wells, and the cells are incubated to allow for serotonin uptake.
- Termination of Uptake: The uptake process is terminated by washing the cells with ice-cold buffer.
- Quantification: The amount of [3H]-Serotonin taken up by the cells is determined by liquid scintillation counting.
- Data Analysis: The concentration of N-Benzyldefluoroparoxetine that inhibits 50% of serotonin uptake is calculated.



# **Proposed Experimental Workflow**



Click to download full resolution via product page

Caption: Proposed Experimental Workflow.

### **Discussion and Future Directions**

The current body of knowledge regarding **N-Benzyldefluoroparoxetine** is limited to its chemical identity and its status as a pharmaceutical impurity. There is a clear absence of



publicly available data on its biological activity, pharmacokinetic profile, and toxicological properties.

For drug development professionals, the primary concern with **N-Benzyldefluoroparoxetine** is its potential to affect the safety and efficacy of Paroxetine drug products. Therefore, robust analytical methods for its detection and quantification are essential.

For researchers and scientists, **N-Benzyldefluoroparoxetine** represents an interesting structural analog of Paroxetine. A thorough pharmacological characterization, following the proposed experimental workflow, would provide valuable insights into the structure-activity relationships of SERT inhibitors. Specifically, understanding the impact of the N-benzyl group and the absence of the fluorine atom on binding affinity and selectivity would contribute to the rational design of novel antidepressant drugs.

### Conclusion

**N-Benzyldefluoroparoxetine** (CAS 105813-39-6) is a known impurity of the SSRI Paroxetine. While its chemical properties are documented, a comprehensive understanding of its pharmacological profile is lacking. This technical guide has summarized the available information and proposed a clear experimental path forward for its characterization. Further research into the biological effects of this compound is warranted to fully assess its potential impact on the therapeutic action and safety profile of Paroxetine.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. pharmaceresearch.com [pharmaceresearch.com]
- 2. Paroxetine EP Impurity F Opulent Pharma [opulentpharma.com]
- 3. elitesynthlaboratories.com [elitesynthlaboratories.com]
- 4. derpharmachemica.com [derpharmachemica.com]



- 5. veeprho.com [veeprho.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Paroxetine Hydrochloride Anhydrous Impurity F | CAS No- 105813-39-6 | Simson Pharma Limited [simsonpharma.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Occupancy of the serotonin transporter by fluoxetine, paroxetine, and sertraline: in vivo studies with [1251]RTI-55 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: N-Benzyldefluoroparoxetine (CAS Number: 105813-39-6)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15192395#n-benzyldefluoroparoxetine-cas-number-105813-39-6]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com